

# Comparative Technical Guide: 4-Bromo-2-methylcinnamic Acid vs. 4-Bromocinnamic Acid

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## Compound of Interest

Compound Name: 4-Bromo-2-methylcinnamic acid

Cat. No.: B7844546

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## Executive Summary

Cinnamic acid derivatives are privileged scaffolds in drug discovery, serving as precursors for styrenes, stilbenes, and various heterocycles.[2]

- 4-Bromocinnamic acid (CAS 1200-07-3) is the standard "workhorse" intermediate.[1] Its planar geometry facilitates strong intermolecular stacking and halogen bonding, making it ideal for crystal engineering and as a rigid linker in bioactive molecules (e.g., PTP1B inhibitors, anti-TB agents).
- **4-Bromo-2-methylcinnamic acid** (CAS 91445-82-8) introduces a critical steric element.[1] The ortho-methyl group creates torsional strain that disrupts planarity, alters solubility profiles, and blocks metabolic oxidation at the C2 position. This "ortho-effect" is a powerful tool in Structure-Activity Relationship (SAR) studies to modulate potency and metabolic stability.[1]

## Structural & Physicochemical Analysis

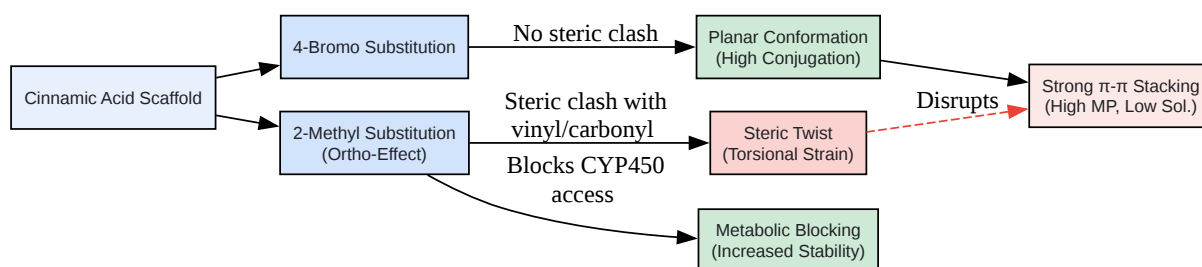
The introduction of a methyl group at the ortho position (C2) fundamentally alters the molecular landscape compared to the parent 4-bromo analog.

## Steric vs. Electronic Effects

Feature	4-Bromocinnamic Acid	4-Bromo-2-methylcinnamic Acid	Impact on Reactivity/Bioactivity
Geometry	Highly Planar	Twisted (Non-planar)	The 2-Me group clashes with the vinyl proton/carbonyl, forcing the phenyl ring out of coplanarity. <sup>[1]</sup> This reduces conjugation efficiency. <sup>[1]</sup>
Electronic	Electron-withdrawing (Br, -I effect)	Mixed (Br: -I; Me: +I)	The methyl group adds weak electron density, but the loss of planarity (steric inhibition of resonance) dampens the conjugation of the alkene with the ring.
Packing	Strong stacking	Disrupted packing	4-Bromocinnamic acid has a high MP (~262°C) due to efficient packing. <sup>[1]</sup> The 2-Me analog likely exhibits a lower MP due to steric disruption preventing tight lattice formation. <sup>[1]</sup>

Metabolism	Vulnerable at C2/C3	Blocked at C2	The 2-Me group sterically hinders CYP450 oxidation at the ortho-position, potentially increasing half-life ( ).[1]
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## Visualization of Structural Logic (SAR)



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Figure 1: Structural consequences of ortho-methylation.[1] The 2-methyl group acts as a "conformational lock," forcing a twisted geometry that disrupts crystal packing but enhances metabolic resistance.

## Synthetic Pathways

Synthesizing the 2-methyl derivative requires modifications to standard protocols to overcome the steric hindrance of the ortho-methyl group.[1]

## The Knoevenagel Condensation (Primary Route)

This is the most scalable method. For 4-bromocinnamic acid, mild bases (pyridine) suffice.[1] For **4-bromo-2-methylcinnamic acid**, the aldehyde carbonyl is less accessible, often requiring a stronger base (piperidine) or higher temperatures.[1]

- Reagents: 4-Bromo-2-methylbenzaldehyde + Malonic Acid.[1]
- Catalyst: Piperidine (base) in Pyridine (solvent).[1]
- Mechanism: Deprotonation of malonic acid

Nucleophilic attack on aldehyde

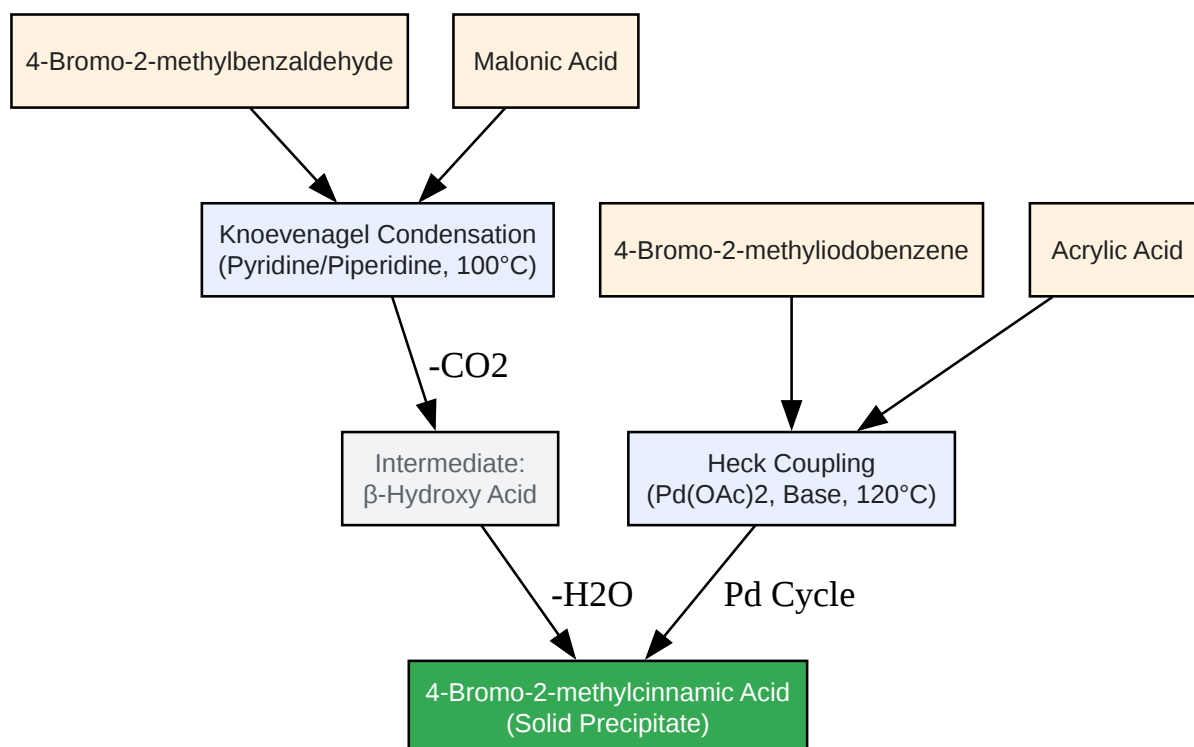
Decarboxylation.[1]

## The Heck Reaction (Alternative Route)

Useful for introducing the acrylic acid moiety onto a pre-existing aryl halide.

- Substrate: 4-Bromo-2-methyliodobenzene (selective coupling at I) + Acrylic Acid.[1]
- Challenge: The ortho-methyl group can slow down the migratory insertion step of the Palladium cycle. Phosphine-free conditions or high-activity catalysts (e.g., Pd(OAc)<sub>2</sub> with TBAB) are recommended.[1]

## Synthesis Workflow Diagram



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Figure 2: Dual synthetic pathways.[1] The Knoevenagel route is generally preferred for scale, while the Heck reaction allows for late-stage functionalization.

## Experimental Protocols

### Protocol A: Knoevenagel Synthesis of 4-Bromo-2-methylcinnamic Acid

Rationale: The use of piperidine as a co-catalyst is essential to drive the reaction to completion due to the steric deactivation of the aldehyde.[1]

- Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube.
- Reagents:
  - 4-Bromo-2-methylbenzaldehyde (10.0 g, 50 mmol)[1]
  - Malonic acid (6.2 g, 60 mmol, 1.2 eq)
  - Pyridine (20 mL, solvent)
  - Piperidine (0.5 mL, catalyst)
- Reaction:
  - Dissolve the aldehyde and malonic acid in pyridine.
  - Add piperidine.[1][3]
  - Heat to 100°C for 4–6 hours. Note: Evolution of CO<sub>2</sub> gas indicates reaction progress.
- Workup:
  - Cool the mixture to room temperature.
  - Pour slowly into ice-cold HCl (100 mL, 2M) with vigorous stirring. The product will precipitate as a white/off-white solid.[1]

- Critical Step: Ensure pH < 2 to fully protonate the carboxylic acid.
- Purification:
  - Filter the crude solid.
  - Recrystallize from Ethanol/Water (3:1).[1] The 2-methyl group increases solubility in ethanol compared to the non-methylated analog.
- Validation:
  - <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for the doublet of the vinyl proton at ppm ( Hz, trans) and the singlet/doublet of the methyl group at ppm.

## Protocol B: Heck Coupling (Alternative)

Rationale: Use if the aldehyde precursor is unavailable.[1]

- Reagents: 4-Bromo-2-methyl iodobenzene (1 eq), Acrylic acid (1.2 eq), Pd(OAc)<sub>2</sub> (1 mol%), Et<sub>3</sub>N (2 eq).[1]
- Conditions: DMF, 120°C, 12 hours.
- Note: The reaction may be slower than with 4-bromoiodobenzene due to the ortho-methyl group hindering the palladium coordination.[1]

## Applications in Drug Development Bioisosterism & Metabolic Stability

In drug design, replacing a hydrogen with a methyl group (Methyl Scan) is a standard tactic.

- 4-Bromocinnamic acid: Often used as a scaffold for PTP1B inhibitors (diabetes) and Anti-TB agents (targeting Mycobacterium tuberculosis).[1] However, the planar ring is prone to rapid metabolic clearance.

- **4-Bromo-2-methylcinnamic acid**: The "ortho-twist" reduces planarity, which can improve selectivity by preventing binding to flat, promiscuous pockets (e.g., certain kinases).[1] Furthermore, the methyl group blocks the C2 position from hydroxylation, extending the half-life.

## Crystal Engineering

- 4-Bromocinnamic acid is a benchmark molecule for studying Halogen Bonding (C-Br[1]...O interactions). It forms robust centrosymmetric dimers.[1]
- **4-Bromo-2-methylcinnamic acid** is used to test the limits of these interactions.[1] The steric bulk often forces the crystal into a different space group or prevents the formation of standard carboxylic acid dimers, leading to novel polymorphs with different solubility profiles.

## References

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  - Source: Journal of Chemical and Pharmaceutical Research, 2011.[4]
  - Context: General reactivity and biological profiles of halogen
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  - Source: CrystEngComm (Royal Society of Chemistry), 2013.
  - Context: Detailed analysis of the packing and planarity of the 4-bromo analog.
- Heck Reaction Mechanism & Sterics
  - Title: "The Heck Reaction: Parameters, Mechanism, and Recent Advances."
  - Source: Organic Chemistry Portal.[1]

- Context: Explains the impact of steric hindrance (ortho-substitution)
- Specific CAS Data
  - 4-Bromocinnamic acid: CAS 1200-07-3.[1][5]
  - **4-Bromo-2-methylcinnamic acid**: CAS 91445-82-8.[1][3][6]
  - Source: PubChem & Chemical Book Databases.[1][7]
  - [1]

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